5-Isocyanatopenta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanatopenta-2,4-dienenitrile is a chemical compound characterized by the presence of both isocyanate and nitrile functional groups. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanatopenta-2,4-dienenitrile typically involves the reaction of 2,4-pentadienenitrile with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of catalysts and specific solvents can enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and high throughput. Safety measures are crucial due to the reactivity of the isocyanate group .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanatopenta-2,4-dienenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
5-Isocyanatopenta-2,4-dienenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Isocyanatopenta-2,4-dienenitrile involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, while the nitrile group can participate in various addition reactions. These interactions enable the compound to modify molecular targets and pathways, making it a versatile tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile
- Isobutyronitrile
- Propiononitrile
- Acrylonitrile
- Butyronitrile
- Malononitrile
- Succinonitrile
- Adiponitrile
- Methacrylonitrile
Uniqueness
5-Isocyanatopenta-2,4-dienenitrile is unique due to the presence of both isocyanate and nitrile groups, which confer high reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry .
Properties
CAS No. |
61979-47-3 |
---|---|
Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
5-isocyanatopenta-2,4-dienenitrile |
InChI |
InChI=1S/C6H4N2O/c7-4-2-1-3-5-8-6-9/h1-3,5H |
InChI Key |
JVSOPCSOVRDTAN-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC#N)C=CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.